REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:12](Cl)(=[O:18])/[CH:13]=[CH:14]/[C:15](Cl)=[O:16].Cl>C(=S)=S>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]([CH:13]=[CH:14][C:15](=[O:16])[C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[O:18])=[CH:4][CH:3]=1 |f:1.2.3.4|
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Name
|
|
Quantity
|
48.83 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
86.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
28.2 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)Cl)(=O)Cl
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was gently refluxed under an atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark orange reaction mixture was refluxed for 18 h
|
Duration
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18 h
|
Type
|
ADDITION
|
Details
|
the residue was poured
|
Type
|
FILTRATION
|
Details
|
The semi-solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ether and ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C=CC(C2=CC=C(C=C2)F)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |